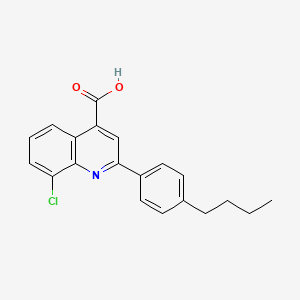

2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-butylphenyl)-8-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-2-3-5-13-8-10-14(11-9-13)18-12-16(20(23)24)15-6-4-7-17(21)19(15)22-18/h4,6-12H,2-3,5H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKKEBZQEUJTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of 4-Butylphenyl Intermediate: The initial step involves the preparation of the 4-butylphenyl intermediate through a Friedel-Crafts alkylation reaction, where butyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

Quinoline Ring Formation: The next step involves the formation of the quinoline ring. This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Chlorination and Carboxylation: The final steps involve the chlorination of the quinoline ring and subsequent carboxylation to introduce the carboxylic acid group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, resulting in the formation of amines or alcohols.

Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

Oxidation: Formation of butyl carboxylic acids or ketones.

Reduction: Formation of quinoline amines or alcohols.

Substitution: Formation of various quinoline derivatives with different functional groups.

Scientific Research Applications

2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial properties.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance:

Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death.

Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell growth and survival.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or modulate immune cell activity.

Comparison with Similar Compounds

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: Similar structure but lacks the butyl and chloro substituents.

8-Chloroquinoline-4-carboxylic acid: Similar structure but lacks the butylphenyl group.

2-(4-Methylphenyl)-8-chloroquinoline-4-carboxylic acid: Similar structure with a methyl group instead of a butyl group.

Uniqueness

2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid is unique due to the presence of both the butylphenyl and chloro substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

2-(4-Butylphenyl)-8-chloroquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinoline derivatives, including this compound, are known for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings and case studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.

- DNA Intercalation : Quinoline derivatives can intercalate into DNA, disrupting replication and transcription, which is particularly relevant in anticancer applications.

- Receptor Binding : It may interact with specific receptors on cell surfaces, influencing signal transduction pathways critical for cellular responses.

Biological Activities

The compound exhibits various biological activities that are summarized in the following table:

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Activity : In a study evaluating various quinoline derivatives, this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to its ability to intercalate DNA and induce apoptosis through caspase activation .

- Anti-inflammatory Effects : Research demonstrated that this compound effectively reduced inflammation in animal models by lowering levels of pro-inflammatory cytokines and inhibiting COX activity. This suggests potential applications in treating inflammatory diseases .

- Antifibrotic Properties : A model of liver fibrosis induced by carbon tetrachloride showed that treatment with the compound significantly reduced collagen deposition, indicating its potential as a therapeutic agent for fibrotic conditions .

Research Findings

Recent findings highlight the versatility of this compound in various applications:

- Chemical Biology Applications : The compound serves as a useful probe for studying molecular interactions due to its distinctive structure and reactivity.

- Material Science Potential : Investigations into the electronic properties of quinoline derivatives suggest possible uses in organic electronics, such as OLEDs and OPVs.

Q & A

Q. What are the established synthetic routes for 2-(4-butylphenyl)-8-chloroquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Friedländer quinoline synthesis : Condensation of 4-butylbenzaldehyde derivatives with 8-chloro-4-ketocarboxylic acid precursors under acidic conditions.

- Cyclization : Use of catalysts like polyphosphoric acid or Eaton’s reagent to promote cyclization .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane). Optimization variables include temperature (80–120°C), reaction time (12–24 hrs), and catalyst loading (5–10 mol%) to maximize yield (reported up to 65% in similar quinoline syntheses) .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : - and -NMR to confirm substituent positions (e.g., δ 8.5–9.0 ppm for quinoline protons, δ 160–170 ppm for carboxylic carbon) .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>97% per ).

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated for analogous quinoline-4-carboxylic acids .

Q. How can researchers evaluate the compound’s solubility and stability in biological assays?

- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS (pH 7.4). Measure via UV-Vis spectroscopy at λ~270 nm (quinoline absorbance) .

- Stability : Incubate in PBS or simulated biological fluids (37°C, 24 hrs) and monitor degradation via LC-MS. Adjust storage conditions (e.g., -20°C under nitrogen) if instability is observed .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Modify substituents : Systematically vary the butylphenyl group (e.g., replace with trifluoromethyl or halogenated analogs) and assess impact on receptor binding (e.g., kinase inhibition assays) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 or EGFR) based on crystal structures from similar compounds .

Q. How should contradictory data in biological assays be resolved?

- Case example : If antimicrobial activity varies between labs, verify:

- Compound integrity : Re-test purity via HPLC and confirm stability under assay conditions .

- Assay parameters : Standardize inoculum size (e.g., 1×10 CFU/mL) and incubation time (18–24 hrs) .

- Statistical validation : Perform triplicate experiments with positive/negative controls (e.g., ciprofloxacin for bacteria) .

Q. What strategies mitigate interference from the quinoline scaffold in fluorescence-based assays?

- Background correction : Measure autofluorescence at the compound’s excitation/emission maxima (e.g., λ 350 nm, λ 450 nm) and subtract from experimental readings.

- Alternative probes : Use non-fluorescent assays (e.g., luminescent ATP detection for cytotoxicity) .

Q. How can metabolic stability be assessed in preclinical studies?

- Liver microsome assays : Incubate with human/rat liver microsomes (37°C, NADPH cofactor) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 mins .

- Metabolite identification : High-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Q. What computational methods predict physicochemical properties relevant to drug development?

- LogP calculation : Use ChemAxon or ACD/Labs software to estimate lipophilicity (reported experimental LogP ~3.5 for similar quinolines) .

- pKa prediction : QikProp or SPARC to determine ionization states at physiological pH (carboxylic acid group pKa ~4.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.